molecular formula C16H14N2O2 B6898280 N-(2-methylnaphthalen-1-yl)-2-(1,2-oxazol-3-yl)acetamide

N-(2-methylnaphthalen-1-yl)-2-(1,2-oxazol-3-yl)acetamide

Cat. No.: B6898280
M. Wt: 266.29 g/mol
InChI Key: AYGDKVNRVMCUCF-UHFFFAOYSA-N
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Description

“N-(2-methylnaphthalen-1-yl)-2-(1,2-oxazol-3-yl)acetamide” is an organic compound that belongs to the class of acetamides. This compound features a naphthalene ring substituted with a methyl group at the 2-position and an oxazole ring at the 3-position. Acetamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methylnaphthalen-1-yl)-2-(1,2-oxazol-3-yl)acetamide” typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 2-methylnaphthalene, undergoes nitration to form 2-methyl-1-nitronaphthalene.

    Reduction: The nitro group is reduced to an amine, yielding 2-methyl-1-aminonaphthalene.

    Acylation: The amine is then acylated with 2-(1,2-oxazol-3-yl)acetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Solvent selection and purification techniques are also crucial in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the naphthalene ring.

    Reduction: Reduction reactions may target the oxazole ring, potentially opening it to form different structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Oxidation of the methyl group can yield carboxylic acids or aldehydes.

    Reduction: Reduction of the oxazole ring can lead to amines or other nitrogen-containing compounds.

    Substitution: Substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of “N-(2-methylnaphthalen-1-yl)-2-(1,2-oxazol-3-yl)acetamide” depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylnaphthalen-1-yl)acetamide: Lacks the oxazole ring, making it less versatile in certain reactions.

    2-(1,2-oxazol-3-yl)acetamide: Lacks the naphthalene ring, which may reduce its stability and reactivity.

Uniqueness

“N-(2-methylnaphthalen-1-yl)-2-(1,2-oxazol-3-yl)acetamide” is unique due to the presence of both the naphthalene and oxazole rings, providing a combination of stability, reactivity, and potential biological activity.

Properties

IUPAC Name

N-(2-methylnaphthalen-1-yl)-2-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-7-12-4-2-3-5-14(12)16(11)17-15(19)10-13-8-9-20-18-13/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGDKVNRVMCUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NC(=O)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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